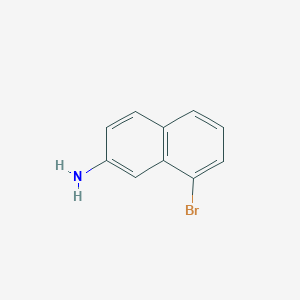

8-Bromonaphthalen-2-amine

Description

Significance of the Naphthalene (B1677914) Scaffold in Advanced Synthesis

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a cornerstone in the development of advanced synthetic methodologies. ijpsjournal.com Its rigid, planar structure and extended π-electron system provide a versatile platform for constructing molecules with specific three-dimensional arrangements and electronic properties. researchgate.net Naphthalene derivatives are integral to the creation of a wide range of organic materials, including those with applications in electronics and optics. nih.gov The ability to introduce various functional groups at different positions on the naphthalene ring allows for fine-tuning of a molecule's properties, making it a valuable component in the design of novel compounds. researchgate.netnih.gov This adaptability has led to the use of naphthalene scaffolds in the synthesis of complex natural products and biologically active molecules. nih.gov

Role of Halogenated Aminonaphthalenes in Chemical Research

Halogenated aminonaphthalenes represent a significant subclass of naphthalene derivatives, characterized by the presence of both a halogen atom and an amino group on the naphthalene core. This combination of functional groups imparts unique reactivity to the molecule. The halogen atom, often bromine or chlorine, serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Bucherer reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov These reactions are fundamental in constructing more complex molecular architectures.

The amino group, on the other hand, can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. It can also be modified to introduce a wide range of other functional groups. chim.it The interplay between the electron-donating amino group and the electron-withdrawing (or weakly donating) halogen atom influences the electron density distribution within the naphthalene ring system, thereby affecting its reactivity and physical properties. This makes halogenated aminonaphthalenes valuable intermediates in the synthesis of targeted molecules with specific electronic and steric properties.

Scope of 8-Bromonaphthalen-2-amine in Academic Inquiry

This compound, with its specific substitution pattern, is a subject of academic interest primarily as a building block in organic synthesis. The presence of the bromine atom at the 8-position and the amino group at the 2-position provides a defined platform for further chemical transformations. Researchers utilize this compound to explore new synthetic routes and to create novel, more complex naphthalene derivatives. For instance, it can be a precursor in the synthesis of compounds with potential applications in materials science or medicinal chemistry. acs.orgbohrium.com The distinct positioning of the functional groups allows for the investigation of regioselective reactions, contributing to a deeper understanding of the structure-reactivity relationships in substituted naphthalenes. The compound is commercially available from various suppliers for laboratory use. cymitquimica.comfluorochem.co.ukanaxlab.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 g/mol |

| CAS Number | 167275-44-7 |

| Physical State | Solid |

Table 1: General Properties of this compound

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the protons on the naphthalene ring. The exact chemical shifts and coupling constants would be unique to the 8-bromo-2-amino substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display ten distinct signals for the ten carbon atoms of the naphthalene core, with their chemical shifts influenced by the attached bromine and amino groups.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 222), along with a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity peaks for M and M+2).

Synthesis of this compound

The synthesis of brominated aminonaphthalenes can be achieved through various methods. One common approach involves the direct bromination of an aminonaphthalene. For example, the synthesis of 1-bromo-2-aminonaphthalene can be achieved by treating naphthalen-2-amine with N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com

Another important synthetic route is the Bucherer reaction, which is used to convert naphthols to aminonaphthalenes. This reaction can be applied to a brominated naphthol to yield the corresponding bromo-aminonaphthalene. For instance, 6-bromo-2-naphthol (B32079) can be converted to 6-bromo-N,N-dimethylnaphthalen-2-amine using sodium metabisulfite (B1197395) and dimethylamine. acs.org Similarly, the reaction of 6-bromo-2-naphthol with ammonium (B1175870) sulfite (B76179) and ammonia (B1221849) can produce 6-bromonaphthalen-2-amine. ambeed.com

While specific synthetic procedures for this compound were not detailed in the search results, it is plausible that it could be synthesized via similar established methodologies, likely starting from a correspondingly substituted naphthol or by direct bromination of 2-aminonaphthalene, followed by separation of the resulting isomers.

Structure

3D Structure

Properties

IUPAC Name |

8-bromonaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVBBMYZTBAZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)N)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromonaphthalen 2 Amine and Its Analogs

Direct Halogenation Strategies for Naphthalenamines

Direct halogenation of an existing naphthalenamine framework presents a conceptually straightforward route. However, the success of this strategy is heavily dependent on the ability to control the regioselectivity of the reaction.

Electrophilic Halogenation Approaches

Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the case of naphthalen-2-amine, the amino group is a potent activating group, directing incoming electrophiles primarily to the C1 and C3 positions. The naphthalene (B1677914) system itself is more reactive towards electrophilic attack than benzene. semanticscholar.org Direct bromination of naphthalen-2-amine with reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) would, therefore, be expected to yield a mixture of products, with 1-bromo- and 3-bromonaphthalen-2-amine (B189157) being the major isomers.

Achieving substitution at the C8 position is challenging due to both electronic and steric factors. The C8 position is in a different ring and is electronically less favored for substitution compared to the positions activated by the amine. Furthermore, the peri-interaction between a substituent at C1 and a potential incoming group at C8 creates significant steric hindrance. Therefore, direct electrophilic bromination of naphthalen-2-amine is not a viable method for the regioselective synthesis of 8-bromonaphthalen-2-amine. Alternative strategies that pre-install substituents to block more reactive sites or that construct the ring system with the desired pattern are generally required. nih.gov

Deaminative Halogenation of Primary Amines

Deaminative halogenation offers a regiocontrolled alternative by converting an existing amino group into the target halogen via a diazonium salt intermediate, a process famously known as the Sandmeyer reaction. To synthesize this compound using this method, the required precursor would be naphthalene-2,8-diamine.

The strategy involves the selective diazotization of one of the two amino groups, followed by displacement with a bromide ion, typically from a copper(I) bromide source. The challenge lies in achieving selective diazotization if the two amino groups have different reactivities. Once the diazonium salt is formed, its subsequent reaction introduces the bromine atom at the specific location of the original amine. While modern methods for deaminative halogenation of primary amines are continually being developed, offering mild and efficient protocols for both aliphatic and aromatic amines, semanticscholar.orgnih.govnih.gov the application to a specific diamine precursor like naphthalene-2,8-diamine would be the critical factor. This route remains a plausible, though precursor-dependent, synthetic pathway.

Amination of Halogenated Naphthalene Precursors

A more common and often more successful approach involves forming the C-N bond by aminating a naphthalene ring that already contains the desired halogen substituent.

Bucherer Reaction for Naphthol Derivatives

The Bucherer reaction is a classic and powerful method for converting naphthols into primary or secondary naphthylamines. wikipedia.org The reaction involves heating the naphthol with an amine (or ammonia) in the presence of an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgchempedia.info This transformation is reversible and particularly effective for the naphthalene system.

For the synthesis of this compound, the logical precursor would be 8-bromonaphthalen-2-ol. The reaction would proceed by heating this bromonaphthol with ammonia (B1221849) in the presence of sodium bisulfite. This method has been successfully applied to the synthesis of various substituted bromonaphthalenamines. For instance, a range of 6-bromo-N-substituted-naphthalen-2-amines have been prepared in good yields from 6-bromo-2-naphthol (B32079) and the corresponding secondary amine using sodium metabisulfite (B1197395) in water at elevated temperatures in a sealed vessel. nih.govacs.orgnih.gov This demonstrates the robustness of the Bucherer reaction for halogenated naphthol substrates.

| Naphthol Precursor | Amine | Conditions | Product | Yield |

|---|---|---|---|---|

| 6-Bromo-2-naphthol | Pyrrolidine | Na₂S₂O₅, H₂O, 150 °C | 1-(6-Bromonaphthalen-2-yl)pyrrolidine | 81% |

| 6-Bromo-2-naphthol | Piperidine | Na₂S₂O₅, H₂O, 150 °C | 1-(6-Bromonaphthalen-2-yl)piperidine | 87% |

| 6-Bromo-2-naphthol | Morpholine | Na₂S₂O₅, H₂O, 150 °C | 4-(6-Bromonaphthalen-2-yl)morpholine | 89% |

| 6-Bromo-2-naphthol | N,N-Diisobutylamine | Na₂S₂O₅, H₂O, 150 °C | 6-Bromo-N,N-diisobutylnaphthalen-2-amine | 80% |

Palladium-Catalyzed Amination Protocols

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for forming C-N bonds. psu.edu This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

To synthesize this compound, a suitable precursor would be a dihalonaphthalene, such as 1,7-dibromonaphthalene. The key challenge in this approach is achieving regioselective mono-amination. The two bromine atoms on the naphthalene ring may exhibit different reactivities, which can be exploited to favor the substitution at the desired position (C2 over C8, or in this case, C7 over C1). The choice of ligand, base, and reaction conditions can significantly influence this selectivity. Palladium-catalyzed amination has been extensively used for synthesizing complex macrocycles from dihalonaphthalenes and various polyamines, demonstrating the feasibility of aminating bromonaphthalene substrates. psu.eduresearchgate.netnih.gov For example, reactions of 1-bromonaphthalene (B1665260) have been shown to proceed efficiently. psu.edu The synthesis of a specific isomer like this compound would depend on the selective reaction at one of the two bromine sites of a precursor like 1,7-dibromonaphthalene.

| Aryl Halide | Amine | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| 1,8-Dichloroanthracene | Di- and trioxadiamines | Pd-based | Diazacrown ethers | researchgate.net |

| o-Dibromobenzene | Tetraamine | Pd(dba)₂/BINAP | Benzopolyazamacrocycle | psu.edu |

| 1-Bromonaphthalene | 1,3-Diaminopropane | (dppf)PdCl₂ | N,N'-Bis(1-naphthyl)propane-1,3-diamine | psu.edu |

| γ-(N-Arylamino)alkenes | Vinyl Bromides | Pd₂(dba)₃/Tri-2-furylphosphine | N-Aryl-2-allyl pyrrolidines | nih.gov |

Multi-Step Synthetic Sequences and Strategies

The synthesis of specifically substituted compounds like this compound often necessitates a multi-step approach where functional groups are introduced sequentially. vapourtec.comfiveable.meyoutube.comyoutube.com Such strategies allow for precise control over the final substitution pattern.

One plausible multi-step route begins with a precursor where the bromine is already in place, such as 8-bromonaphthalen-2-ol, followed by a Bucherer reaction as described in section 2.2.1.

Another potential strategy could involve a Curtius or Schmidt rearrangement. For example, the synthesis of the isomeric 8-bromonaphthalen-1-amine (B1268476) has been accomplished starting from 8-bromo-1-naphthoic acid via treatment with sodium azide (B81097) in sulfuric acid. researchgate.net A similar approach could be envisioned for the 2-amino isomer if the corresponding 7-bromo-naphthalene-1-carboxylic acid or 8-bromo-naphthalene-2-carboxylic acid were available.

A third strategy could involve building the substitution pattern on the ring through a series of reactions. For example:

Nitration: Starting with a suitable bromonaphthalene, a nitro group could be introduced. The directing effects of the existing bromo substituent would need to be carefully considered.

Reduction: The nitro group can then be reliably reduced to an amino group using standard reagents like tin(II) chloride or catalytic hydrogenation.

Functional Group Interconversion: If the initial starting material was an amine, it could be converted to the target bromo-amine through a sequence involving protection, bromination, and deprotection, or via a Sandmeyer reaction if a different amine is first converted to a bromo group.

These multi-step sequences, while longer, provide the necessary control to overcome the regioselectivity challenges inherent in the direct functionalization of the naphthalene core.

Construction from Naphthoic Acid Precursors

A viable synthetic route to this compound initiates from naphthoic acid derivatives. A key precursor, 8-bromo-2-naphthoic acid, can be synthesized from 8-amino-2-naphthoic acid via a Sandmeyer reaction. In a typical procedure, the amino group of 8-amino-2-naphthoic acid is diazotized using a nitrosylating agent such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) bromide solution to introduce the bromine atom at the 8-position. acs.org

The precursor, 8-amino-2-naphthoic acid, can be prepared from ethyl 8-nitro-2-naphthoate through catalytic hydrogenation. acs.org The subsequent conversion of the carboxylic acid functionality in 8-bromo-2-naphthoic acid to the desired amine group can be accomplished through several classic organic reactions, including the Curtius, Hofmann, or Schmidt rearrangements. These reactions proceed through an isocyanate intermediate, which is then hydrolyzed to yield the primary amine.

A detailed synthetic sequence is presented in the table below:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Ethyl 8-nitro-2-naphthoate | H₂, Pd/C, Ethanol | Ethyl 8-amino-2-naphthoate |

| 2 | Ethyl 8-amino-2-naphthoate | 1. NaOH (aq), Dioxane; 2. Acetic Acid | 8-Amino-2-naphthoic acid |

| 3 | 8-Amino-2-naphthoic acid | 1. NaNO₂, H₂SO₄, Acetic Acid; 2. CuBr, HBr | 8-Bromo-2-naphthoic acid |

| 4 | 8-Bromo-2-naphthoic acid | e.g., Schmidt reaction (NaN₃, H₂SO₄) | This compound |

Routes Involving Organometallic Intermediates (e.g., Grignard, Lithiation)

The formation of organometallic intermediates, such as Grignard reagents and organolithium compounds, from bromonaphthalenes provides a powerful method for introducing a variety of functional groups, including the amino group. 1-Bromonaphthalene is known to form a Grignard reagent (1-naphthylmagnesium bromide) and an organolithium compound (1-lithionaphthalene) upon reaction with magnesium or an organolithium reagent, respectively. nih.gov

A direct primary amination of aryl Grignard reagents has been demonstrated with the use of N-H oxaziridines. For instance, the reaction of 2-naphthylmagnesium bromide with a fenchone-derived N-H oxaziridine (B8769555) has been shown to produce 2-naphthylamine (B18577) in good yield. nih.gov This methodology is, in principle, applicable to the synthesis of this compound from the corresponding Grignard reagent, 8-bromo-2-naphthylmagnesium bromide. The reaction is typically carried out at low temperatures under an inert atmosphere. nih.gov

The general scheme for this transformation is as follows:

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| 2-Naphthylmagnesium bromide | Fenchone-derived N-H oxaziridine | 2-Naphthylamine | >80 |

Similarly, lithiation of bromonaphthalenes can be achieved, and the resulting organolithium species can, in theory, be reacted with an electrophilic aminating agent to install the amine functionality.

Cross-Coupling Based Approaches for Naphthalenamine Synthesis (e.g., Sonogashira)

Cross-coupling reactions have become indispensable tools in modern organic synthesis. While the Sonogashira coupling is primarily known for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, it can be a part of a multi-step synthesis of naphthalenamines. wikipedia.orgorganic-chemistry.org For instance, an aryl bromide can undergo a Sonogashira coupling to introduce an alkyne, which can then be further functionalized.

A more direct and classical method for the synthesis of naphthalenamines from naphthols is the Bucherer reaction. oup.comresearchgate.net This reaction involves the treatment of a naphthol with an aqueous sulfite or bisulfite and an amine. A notable example is the synthesis of 2-amino-6-bromonaphthalene (B125385) from 6-bromo-2-naphthol. acs.org This reaction is typically carried out in a sealed vessel at elevated temperatures. The use of microwave irradiation has been shown to significantly reduce reaction times. researchgate.net

The following table summarizes the Bucherer reaction for a related compound:

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 6-Bromo-2-naphthol | Pyrrolidine, Sodium metabisulfite, Water, 150 °C | 1-(6-Bromonaphthalen-2-yl)pyrrolidine | 81 |

| 6-Bromo-2-naphthol | Piperidine, Sodium metabisulfite, Water, 150 °C | 1-(6-Bromonaphthalen-2-yl)piperidine | Not specified |

| 6-Bromo-2-naphthol | Morpholine, Sodium metabisulfite, Water, 150 °C | 4-(6-Bromonaphthalen-2-yl)morpholine | Not specified |

This methodology can be directly applied to the synthesis of this compound from the corresponding 8-bromo-2-naphthol, provided the precursor is available.

Derivatization and Functionalization of the 8 Bromonaphthalen 2 Amine Core

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, allowing for the construction of complex carbon skeletons. For 8-bromonaphthalen-2-amine, the bromine atom serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an aryl halide, catalyzed by a palladium complex. nih.gov In the context of this compound, the bromo substituent is readily displaced to introduce new aryl or vinyl groups. For instance, the coupling of 6-bromonaphthalen-2-amines with pyridylboronic acids has been utilized to synthesize pyridyl-substituted naphthylamines. nih.gov The reaction is typically carried out in a biphasic system with an organic solvent and an aqueous base, such as sodium carbonate. nih.gov The efficiency of these reactions can sometimes be influenced by the nature of the substituents on the naphthalene (B1677914) core and the boronic acid. nih.gov

A study on the synthesis of naphthalene-based push-pull molecules employed the Suzuki coupling to link heteroaromatic boronic acids with 6-bromonaphth-2-ylamines. nih.gov While this approach was successful, the yields for certain pyridyl derivatives were noted to be lower than their dimethylamino analogues, which was attributed to challenges in separating the products from tarry side-products. nih.gov

| Reactants | Catalyst System | Product | Yield | Reference |

| 6-Bromonaphthalen-2-amine derivatives, Pyridylboronic acids | Pd catalyst, Aqueous Na2CO3 | Pyridyl-substituted naphthylamines | Moderate | nih.gov |

| 2-Bromonaphthalene (B93597), Phenylboronic acid | Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex | 2-Phenylnaphthalene | High | researchgate.net |

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system. researchgate.netnih.gov This reaction is instrumental in introducing alkynyl moieties onto the this compound framework. The resulting alkynylnaphthalenamines are versatile intermediates for the synthesis of various heterocyclic compounds. chim.it

In some cases, to achieve effective coupling, the amino group of the naphthalenamine may require protection, for example, by N-acylation, before the Sonogashira reaction. chim.it The reaction conditions, including the catalyst system, solvent, and temperature, can be tailored to optimize the yield and selectivity of the desired product. chim.itbeilstein-journals.org For example, the coupling of a protected 1-iodonaphthalen-2-amine (B1314207) with trimethylsilylacetylene (B32187) has been reported. chim.it

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 1-Iodonaphthalen-2-amine (protected) | Trimethylsilylacetylene | Pd/Cu | 1-(Trimethylsilylethynyl)naphthalen-2-amine derivative | chim.it |

| Aryl bromides | 2-Methyl-3-butyn-2-ol | Pd(OAc)2, P(p-tol)3, DBU | Aryl-2-methyl-3-butyn-2-ols | beilstein-journals.org |

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. rsc.orgliverpool.ac.uk This reaction can be applied to this compound to introduce substituted vinyl groups. For instance, the Heck reaction of 2-bromonaphthalene with ethyl crotonate has been studied as a route to key intermediates for pharmaceutical compounds. frontiersin.org The reaction often employs a palladium catalyst, a base, and a suitable solvent. frontiersin.org

The choice of catalyst, ligands, and reaction conditions can influence the outcome of the Heck reaction. rsc.orgntu.edu.sg For example, an asymmetric Heck reaction of 2,3-dihydro-1H-benzo[f]indole with 2-bromonaphthalene has been reported. ntu.edu.sg

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40, Et4NCl, AcONa | (E)-Ethyl 3-(naphthalen-2-yl)but-2-enoate | frontiersin.org |

| 2-Bromonaphthalene | 2-Vinylpyridine | Pd catalyst | Axitinib intermediate | rsc.org |

Direct C-H activation has emerged as a powerful strategy for the functionalization of aromatic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.orgnih.gov For the this compound core, C-H activation can enable the introduction of functional groups at specific positions on the naphthalene ring.

The 8-aminoquinoline (B160924) directing group, which shares structural similarities with the amino group in this compound, is a well-established directing group for C-H activation. nih.govsemanticscholar.org This suggests the potential for the amino group in this compound to direct the functionalization of adjacent C-H bonds. Research has shown that palladium-catalyzed C-H functionalization can be used for the annulative π-extension of 1,8-dibromonaphthalene (B102958) to form fluoranthene (B47539) derivatives. beilstein-journals.org This involves an intermolecular C-H activation followed by an intramolecular C-H coupling. beilstein-journals.org

Recent studies have also demonstrated the nickel-catalyzed dicarbofunctionalization of alkenes enabled by photochemical aliphatic C-H bond activation, where polycyclic aryl bromides like 2-bromonaphthalene are competent coupling partners. nih.gov

| Substrate | Reaction Type | Catalyst System | Key Feature | Reference |

| 1,8-Dibromonaphthalene | Annulative π-extension | Pd-catalyzed | Double C-H bond functionalization | beilstein-journals.org |

| 2-Bromonaphthalene | Alkene dicarbofunctionalization | Nickel-catalyzed photochemical | C-H activation of aliphatic compounds | nih.gov |

| 2-Aryl Benzoic Acids | C-H Iodination | - | Site-selective using aryl iodide | acs.org |

Grignard reagents (RMgX) are potent nucleophiles and strong bases that react with a wide range of functional groups. quora.comstackexchange.com When reacting with primary amines like this compound, Grignard reagents typically act as a base, deprotonating the amine to form an alkane and a magnesium salt of the amine. quora.comstackexchange.com This acid-base reaction is generally faster than nucleophilic addition. stackexchange.com

Therefore, direct reaction of a Grignard reagent with this compound would primarily result in deprotonation of the amino group, rather than addition to the naphthalene ring or displacement of the bromo group. To achieve C-C bond formation using organometallic reagents, it is often necessary to first protect the amino group.

While direct addition to the aromatic ring is not typical, organolithium reagents, which can be generated from aryl bromides, can undergo transmetalation reactions to form other organometallic species, which can then participate in cross-coupling reactions. nih.gov For example, 6-bromo-N,N-dimethylnaphthalen-2-amine has been converted to an organolithium intermediate, which was then transformed into a boronic acid ester for subsequent Suzuki coupling. nih.gov

| Reagent | Substrate | Expected Primary Reaction | Product | Reference |

| Grignard Reagent (RMgX) | Primary Amine (R'-NH2) | Deprotonation | Alkane (RH) + R'-NHMgX | quora.comstackexchange.com |

| tert-Butyl Lithium | 6-Bromo-N,N-dimethylnaphthalen-2-amine | Transmetalation | Organolithium intermediate | nih.gov |

Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds is crucial for introducing diverse functionality and for constructing heterocyclic systems. The amino group of this compound is a key site for such transformations.

N-Alkylation:

N-alkylation of the amino group in this compound introduces alkyl substituents, modifying the electronic and steric properties of the molecule. jkchemical.com This can be achieved by reacting the amine with an alkyl halide. jkchemical.comgoogle.com However, a common challenge with N-alkylation is the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. jkchemical.com

To achieve selective mono-N-alkylation, specific strategies can be employed. One approach involves using a competitive deprotonation/protonation strategy where the reactant primary amine is selectively deprotonated while the newly formed, more basic secondary amine remains protonated and thus unreactive towards further alkylation. rsc.org Another method utilizes cesium bases in anhydrous solvents, which has been shown to promote selective mono-N-alkylation of primary amines with alkyl halides under mild conditions. google.com The Bucherer reaction, which converts naphthols to naphthylamines, can also be used to synthesize N-substituted aminonaphthalenes. acs.orgnih.gov

| Amine | Alkylating Agent | Conditions | Product | Key Feature | Reference |

| 2-Amino-6-bromonaphthalene (B125385) | 1,4-Dichlorobutane (B89584) | TBAI, K2CO3, DMSO | 1-(6-Bromo-2-naphthyl)pyrrolidine | N,N-Dialkylation | acs.orgnih.gov |

| Primary Amine | Alkyl Halide | Cesium base, Anhydrous solvent | Secondary Amine | Selective mono-N-alkylation | google.com |

| Primary Amine | Amine hydrobromide, Alkyl bromide | Controlled deprotonation/protonation | Secondary Amine | Selective mono-N-alkylation | rsc.org |

N-Acylation:

N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. This transformation is often used to protect the amino group during subsequent reactions or to introduce specific functional groups. chim.it For example, N-acylation of 1-iodonaphthalen-2-amine has been employed prior to Sonogashira coupling to prevent side reactions. chim.it

A concise synthesis of naphthalene-based 14-aza-12-oxasteroids utilized the ortho-acylation of 2-naphthylamines using various nitriles in the presence of Lewis acids like BCl₃ and AlCl₃ to produce 1-acyl-2-aminonaphthalenes. mdpi.com

| Amine | Acylating Agent | Conditions | Product | Purpose | Reference |

| 1-Iodonaphthalen-2-amine | Acylating agent | - | N-Acylated naphthalenamine | Protection for Sonogashira coupling | chim.it |

| 2-Naphthylamines | Nitriles (e.g., benzonitrile) | BCl₃, AlCl₃ | 1-Acyl-2-aminonaphthalenes | Synthesis of amino-ketone intermediates | mdpi.com |

The this compound core is a valuable precursor for the synthesis of fused heterocyclic systems, which are prevalent in pharmaceuticals and materials science. jst.go.jpacs.org These reactions often involve the participation of both the amino group and another functional group on the naphthalene ring or a tethered side chain.

Alkynyl derivatives of aminonaphthalenes, synthesized via Sonogashira coupling, are particularly useful for heterocyclic annulation. chim.it For instance, the intramolecular cyclization of ortho-amino(alkynyl)naphthalenes can lead to the formation of benzo[g]indoles. chim.it These cyclization reactions can be catalyzed by various transition metals, such as copper. chim.it

The synthesis of heterocycle-fused naphthoquinones has been achieved through a tandem addition-elimination/intramolecular cyclization of 2-(arylethynyl)-3-(dimethylamino)naphthalene-1,4-diones. jst.go.jp This strategy allows for the construction of diverse heterocycles fused to the naphthalene core. jst.go.jp Furthermore, electrophilic cyclization of arene-containing propargylic alcohols provides a route to substituted naphthalenes and can be extended to the synthesis of carbazoles. nih.gov

| Precursor | Reaction Type | Product | Key Feature | Reference |

| ortho-Amino(alkynyl)naphthalene | Intramolecular Cyclization | Benzo[g]indole | Transition metal-catalyzed | chim.it |

| 2-(Arylethynyl)-3-(dimethylamino)naphthalene-1,4-dione | Tandem Addition-Elimination/Intramolecular Cyclization | Heterocycle-fused naphthoquinone | Versatile heterocycle construction | jst.go.jp |

| Arene-containing propargylic alcohols | Electrophilic Cyclization | Substituted naphthalenes, carbazoles | Mild reaction conditions | nih.gov |

Regioselectivity and Substrate Modification Studies

The regioselectivity of chemical reactions involving the this compound core is a critical aspect of its derivatization and functionalization. The positions of the bromo and amino groups on the naphthalene ring direct the course of further substitutions, allowing for the targeted synthesis of a wide array of derivatives.

Research has extensively explored various reaction types to understand and control the regioselectivity in the modification of this compound and its isomers. These studies are crucial for designing molecules with specific electronic and structural properties.

Bucherer Reaction and N-Alkylation

The Bucherer reaction provides a classic method for the amination of naphthols, and its application to bromo-substituted naphthols has been a subject of study. For instance, 6-bromo-2-naphthol (B32079) can be converted to various N-substituted 2-aminonaphthalenes. While not directly starting with this compound, these studies on the closely related 6-bromo isomer offer insights into the reactivity of the naphthalene core. For example, the reaction of 6-bromo-2-naphthol with different amines like pyrrolidine, piperidine, and diisobutylamine (B89472) in the presence of sodium metabisulfite (B1197395) leads to the corresponding N-alkylated or N,N-dialkylated 6-bromonaphthalen-2-amines in good yields. acs.org

Direct N,N-dialkylation of 2-amino-6-bromonaphthalene has also been demonstrated using reagents like 1,4-dichlorobutane in the presence of a base and a phase-transfer catalyst, resulting in the formation of pyrrolidino-substituted bromonaphthalenes. acs.org These methods highlight the reactivity of the amino group for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions, particularly those catalyzed by palladium, have proven to be highly efficient and regioselective for modifying bromonaphthalenamines. The Suzuki-Miyaura coupling is a prominent example.

In one study, 7-bromonaphthalen-2-amine (B1613717) was coupled with 4-nitrophenyl boronic acid and 3-nitrophenyl boronic acid using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base in DMF. mdpi.com This reaction selectively occurs at the C-Br bond, leaving the amino group intact, to yield 7-(4-nitrophenyl)naphthalen-2-amine and 7-(3-nitrophenyl)naphthalen-2-amine, respectively. mdpi.com This demonstrates the high chemoselectivity of the Suzuki coupling for the C-Br bond over potential reactions at the amino group.

The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming C-N bonds. While often used to introduce an amino group, it can also be employed to further functionalize an existing aminobromonaphthalene. For instance, N-arylation of primary amines can be achieved sequentially. A primary amine can first be reacted with an aryl bromide, and the resulting secondary amine can then be coupled with a different aryl bromide using a distinct palladium catalyst system. cmu.edu This sequential approach allows for the synthesis of unsymmetrical alkyldiarylamines.

The choice of palladium catalyst and ligands is crucial for controlling the regioselectivity in more complex systems. For example, in the arylation of α,β-unsaturated imines, different palladium catalysts can selectively direct the arylation to either the α or γ position. nih.gov

Electrophilic Substitution

Electrophilic substitution reactions on the bromonaphthalenamine core are also influenced by the existing substituents. The amino group is a strong activating group and ortho-, para-directing, while the bromo group is a deactivating group but also ortho-, para-directing. The interplay of these effects determines the position of incoming electrophiles. For example, bromination of 2-aminonaphthalene using La(NO₃)₃·6H₂O as a catalyst leads to the formation of 2-amino-1-bromonaphthalene, indicating that the position ortho to the activating amino group is favored. bibliomed.org

Synthesis of Heterocyclic Derivatives

The this compound scaffold can be utilized to construct various heterocyclic systems. For example, N-(6-bromonaphthalen-2-yl)methanesulfonamide, derived from 6-bromonaphthalen-2-amine, can undergo intramolecular cyclization to form benzo[e]indole derivatives. nih.gov Another study describes the synthesis of carbazole (B46965) derivatives from N-arylnaphthalen-2-amines through a Brønsted acid-catalyzed reaction with quinone esters. acs.org Furthermore, a tandem [3 + 2] heteroannulation strategy involving a Pd-catalyzed Buchwald-Hartwig amination followed by C/N-arylation has been developed to synthesize tri- and tetracyclic carbazoles from chloroanilines and bromoisoquinolines, showcasing a modular approach to complex heterocycles. acs.org

The following table summarizes some of the derivatization reactions of bromonaphthalenamines, highlighting the regioselectivity and the types of modifications achieved.

Reaction Mechanism Elucidation in 8 Bromonaphthalen 2 Amine Chemistry

Mechanistic Studies of Amination Reactions

The introduction of an amino group to an aromatic ring, or amination, is a fundamental transformation in organic chemistry. In the context of 8-Bromonaphthalen-2-amine, this can involve either the modification of the existing amino group or the substitution of the bromine atom.

The Bucherer reaction provides a classic method for the synthesis of naphthalenamines from naphthols. The mechanism for the amination of 6-bromo-2-naphthol (B32079) to form various 6-bromo-naphthalene-2-amines involves a key bisulfite adduct. This adduct is formed by the addition of bisulfite to the keto form of the naphthol. acs.org This transformation underscores a formal nucleophilic aromatic substitution pathway.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have become a cornerstone of modern synthesis. The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide (in this case, the bromo-naphthalene derivative) to a palladium(0) complex. nih.govwhiterose.ac.uk This is followed by the reaction of the resulting palladium(II) complex with the amine in the presence of a base to form a palladium-amido complex. The final step is a reductive elimination that yields the aminated product and regenerates the palladium(0) catalyst. nih.gov The nature of the ligands on the palladium catalyst plays a crucial role in the efficiency of these reactions. nih.gov For instance, sterically hindered and electron-rich phosphine (B1218219) ligands have been shown to facilitate the reductive elimination step. nih.gov

Nickel-catalyzed amination has also emerged as a powerful alternative. researchgate.net These reactions can proceed through different mechanistic pathways, often involving nickel(I) and nickel(III) intermediates. researchgate.net Electrochemically driven nickel-catalyzed aminations have been developed, where the key mechanistic features were unraveled through a combination of electrochemical, computational, and kinetic studies. researchgate.net

Dirhodium-catalyzed C-H amination offers a direct approach to functionalize the naphthalene (B1677914) core. This methodology utilizes aminating agents with weak N-O bonds that act as internal oxidants, eliminating the need for an external oxidant. The reaction is believed to proceed through a rhodium-nitrenoid intermediate which then undergoes electrophilic aromatic substitution. scispace.com

Mechanistic Pathways of Cross-Coupling Reactions

Cross-coupling reactions are a class of reactions where two different fragments are joined together with the aid of a metal catalyst. For this compound, the bromine atom provides a handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings. wildlife-biodiversity.com

The general catalytic cycle for these reactions is well-established and consists of three main steps: whiterose.ac.ukwildlife-biodiversity.comuwindsor.ca

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. whiterose.ac.ukwildlife-biodiversity.com

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) complex. whiterose.ac.ukwildlife-biodiversity.com

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst to complete the cycle. whiterose.ac.ukwildlife-biodiversity.com

The specific mechanistic details can vary depending on the nature of the coupling partners, ligands, and reaction conditions. wildlife-biodiversity.com For instance, in the Suzuki-Miyaura coupling, the choice of base and solvent can significantly influence the rate and efficiency of the transmetalation step.

Copper-catalyzed cross-coupling reactions have also been investigated. Photoinduced, copper-catalyzed cross-couplings of aryl thiols with aryl halides can proceed through multiple pathways. One proposed mechanism involves the photoexcitation of a copper(I)-thiolate complex, followed by electron transfer to the aryl halide to generate a copper(II)-thiolate and an aryl radical. Radical recombination then leads to the formation of the C-S bond. caltech.edu Another possibility involves the reaction of the photoexcited complex with the aryl halide in a concerted process without the formation of an aryl radical intermediate. caltech.edu

Iron-catalyzed cross-coupling reactions present a more cost-effective and environmentally friendly alternative. Mechanistic studies on iron-mediated aryl-aryl bond formations have revealed a competition between the desired cross-coupling and undesired homocoupling of the nucleophile. acs.org The reaction pathway can involve the formation of key heteroleptic organoiron intermediates. acs.org

Intramolecular Cyclization and Cascade Process Mechanisms

The strategic placement of the amino and bromo substituents in this compound and its derivatives allows for a variety of intramolecular cyclization reactions, leading to the formation of complex heterocyclic systems.

A plausible mechanism for the formation of 14-aza-12-oxasteroids from naphthalene-based amino-alcohols involves a double dehydration and double intramolecular cyclization cascade. mdpi.compreprints.org The more nucleophilic amine group first attacks the ketone of an oxo-acid to form an imine. mdpi.compreprints.org Subsequent intramolecular attack of a hydroxyl group onto the imine carbon forms an amino-acetal ring. mdpi.compreprints.org Finally, the newly formed secondary amine attacks a carboxylic acid group to form a lactam ring, completing the steroid-like framework. mdpi.com

In another example, the reaction of (8-bromonaphthalen-1-yl)diphenylphosphine oxide with silanes leads to a sequence of ortho and peri-lithiation followed by an intramolecular cyclization to form a nine-membered ring containing a disiloxane (B77578) bridge. researchgate.net

Cascade processes involving derivatives of this compound have also been reported. For instance, the reaction of 2-(phenylethynyl)naphthalen-1-amine with propiophenone (B1677668) in the presence of a copper catalyst proceeds through a dehydrogenation/aza-Michael reaction/intramolecular hydroamination cascade to form a benzo[g]indole derivative. chim.it The proposed mechanism involves the initial copper-catalyzed oxidative dehydrogenation of propiophenone to an enone. This is followed by a copper-promoted nucleophilic attack of the aminonaphthalene derivative to form a key intermediate, which then undergoes a copper(II)-assisted 5-endo-dig cyclization and subsequent protonation to yield the final product. chim.it

Role of Oxidants and Solvents in Reaction Kinetics and Selectivity

The choice of oxidant and solvent can have a profound impact on the kinetics and selectivity of reactions involving this compound and its derivatives.

Oxidants: In many reactions, oxidants are crucial for either initiating the catalytic cycle or for participating directly in the bond-forming step. For example, in the dirhodium-catalyzed C-H amination, the aminating agent itself acts as an internal oxidant. scispace.com In other systems, external oxidants are required. The mechanochemical oxidation of primary aromatic amines using different oxidants can lead to different products; for instance, using KMnO4 can yield azo compounds, while Oxone can produce azoxy compounds. rsc.org The choice of oxidant can therefore be used to control the selectivity of the reaction.

Solvents: The solvent plays a multifaceted role in chemical reactions. It can influence reaction rates, selectivity, and even the stability of the catalyst. whiterose.ac.uk In palladium-catalyzed cross-coupling reactions, the solvent can affect the rate of oxidative addition and the stability of the catalytic species. whiterose.ac.uk Coordinating solvents can compete with ligands for binding to the metal center, while the polarity of the solvent can influence the solubility of reactants and intermediates. whiterose.ac.ukupertis.ac.id In some cases, the solvent itself can act as a reductant to generate the active catalytic species. whiterose.ac.uk For example, amide solvents like DMF can be oxidized by Pd(II) species to generate Pd(0). whiterose.ac.uk The use of specific solvents like 2,2,2-trifluoroethanol (B45653) has been shown to significantly improve the efficiency of certain chlorination reactions. researchgate.net

The following table summarizes the effect of different solvents on a hypothetical reaction involving this compound, illustrating the potential impact on reaction outcomes.

| Solvent | Dielectric Constant | Potential Effect on Reaction |

| Toluene | 2.38 | Non-polar, may favor non-polar transition states. Can be a poor solvent for stabilizing charged intermediates. |

| Tetrahydrofuran (B95107) (THF) | 7.58 | Moderately polar, good for dissolving a wide range of organic compounds. Can coordinate to metal centers. |

| Dimethylformamide (DMF) | 36.71 | Polar aprotic, can accelerate reactions involving charged intermediates. Can also act as a reductant for catalyst precursors. |

| Ethanol | 24.55 | Polar protic, can participate in hydrogen bonding and act as a proton source or sink. |

This table is illustrative and the actual effects would depend on the specific reaction.

Transition State Theory and Energy Landscape Analysis of Key Transformations

Transition state theory provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the energies of reactants, intermediates, transition states, and products, thereby mapping out the entire energy landscape of a reaction. uni-muenchen.deacs.org

For reactions involving this compound, computational studies can provide valuable insights into the reaction mechanism. For example, DFT calculations can be used to:

Determine the relative energies of different possible intermediates and transition states, helping to identify the most likely reaction pathway.

Analyze the geometry of transition states to understand the key interactions that stabilize or destabilize them.

Investigate the role of ligands, solvents, and other additives on the activation energy of a particular step. acs.org

Predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of competing pathways.

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation experiments, the precise connectivity of atoms can be determined. For 8-Bromonaphthalen-2-amine, ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for each of the aromatic protons and the amine protons. The chemical shifts (δ) are influenced by the electronic environment, with the bromine atom and the amino group exerting deshielding and shielding effects, respectively, on adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all ten carbon atoms in the naphthalene (B1677914) core. The carbons directly attached to the bromine and nitrogen atoms show significant shifts due to the electronegativity of these heteroatoms.

The following table summarizes the reported NMR data for this compound.

| Technique | Nucleus | Solvent | Chemical Shifts (δ, ppm) |

| ¹H NMR | ¹H | CDCl₃ | δ 7.85-7.83 (m, 2H), 7.50-7.46 (m, 2H), 7.38-7.26 (m, 2H), 6.81 (d, 1H, J= 8 Hz), 4.15 (br s, 2H, -NH₂) |

| ¹³C NMR | ¹³C | CDCl₃ | δ 142.0, 134.3, 128.4, 126.2, 125.7, 124.7, 123.5, 120.7, 118.8, 109.6 |

Data sourced from supporting information for an unspecified publication.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high precision. nih.govoup.com This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is established as C₁₀H₈BrN. bldpharm.com The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum.

While specific experimental HRMS data for this compound is not widely published, the theoretical monoisotopic mass can be calculated with high accuracy. This calculated value serves as a benchmark for experimental verification.

| Property | Value |

| Molecular Formula | C₁₀H₈BrN |

| Nominal Mass | 221 g/mol |

| Average Mass | 222.08 g/mol |

| Monoisotopic Mass (Theoretical) | 220.98401 Da |

An experimental HRMS analysis would be expected to yield a mass measurement within a few parts per million (ppm) of the theoretical value, thus confirming the elemental composition of C₁₀H₈BrN.

Vibrational Spectroscopy (Infrared, Raman) for Molecular Vibrations and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to the types of chemical bonds present and are used to identify functional groups.

While a fully assigned experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups and comparison with related molecules like 2-naphthylamine (B18577) and brominated naphthalenes. nist.govnist.gov

Infrared (IR) Spectroscopy:

N-H Stretching: The amine group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two distinct peaks in this region would be indicative of a primary amine (-NH₂).

Aromatic C-H Stretching: Signals corresponding to the stretching of C-H bonds on the naphthalene ring are expected just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond typically occurs in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The carbon-bromine bond will produce a strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations below 900 cm⁻¹ are diagnostic of the substitution pattern on the aromatic ring.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric stretching modes of the naphthalene ring system. researchgate.netnih.govresearchgate.net The C-Br stretch would also be Raman active.

Electronic Absorption and Emission Spectroscopy (UV-Vis, EPR) for Electronic Properties

Electronic spectroscopy investigates the electronic transitions within a molecule, providing insights into its conjugated systems and chromophores.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore, modified by the auxochromic amino group and the bromo substituent. Based on the parent compound, 2-naphthylamine, strong absorptions corresponding to π→π* transitions are expected. nist.govguidechem.com The amino group, acting as an electron-donating group, typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. The introduction of the bromine atom may lead to further subtle shifts in the absorption bands.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as radicals or transition metal ions. As this compound is a diamagnetic, closed-shell molecule, it does not possess any unpaired electrons in its ground state. Therefore, it is EPR-silent and would not produce an EPR spectrum under normal conditions. An EPR signal could only be observed if the molecule were to be oxidized or reduced to form a radical ion, a process that would allow for the study of its resulting electronic structure and spin distribution.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 8-Bromonaphthalen-2-amine. irjweb.com DFT calculations are used to determine the molecule's electronic structure, optimized geometry, and various reactivity descriptors. irjweb.comscirp.org

Ground State: Geometry optimization in the ground state seeks to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For this compound, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), can be employed to predict bond lengths, bond angles, and dihedral angles. irjweb.com The resulting optimized structure would reveal the planarity of the naphthalene (B1677914) core and the orientation of the amino (-NH2) and bromo (-Br) substituents. The amino group is expected to be slightly pyramidal in its ground state. mdpi.com

Excited State: Understanding the properties of the molecule in its electronically excited states is crucial for predicting its photophysical behavior. Time-Dependent DFT (TD-DFT) is a common method for optimizing molecular geometries in the excited state. mdpi.com Upon excitation, molecules often undergo geometric relaxation. For amino-substituted aromatic compounds, this can involve planarization of the amino group and changes in the bond lengths within the aromatic system, which can be indicative of intramolecular charge transfer (ICT) character. mdpi.com Studies on similar aminonaphthalene derivatives show that the amino group can become nearly planar in the excited state. mdpi.com

Illustrative data from theoretical calculations for the ground (S0) and first excited (S1) states of this compound are presented below. Note: This data is hypothetical and serves to illustrate typical computational outputs.

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative Data)| Parameter | Ground State (S0) | First Excited State (S1) |

|---|---|---|

| C-N Bond Length (Å) | 1.395 | 1.370 |

| C-Br Bond Length (Å) | 1.910 | 1.900 |

| Amino Group Pyramidalization Angle (°) | 35.0 | 5.0 |

| Naphthalene Ring Dihedral Angle (°) | 0.5 | 0.1 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic properties. researchgate.netbiomedres.us The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A small gap suggests high chemical reactivity and low kinetic stability. irjweb.combiomedres.us

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the nitrogen atom of the amine group, reflecting its electron-donating character. The LUMO is likely distributed over the aromatic system. The presence of the electron-withdrawing bromine atom and the electron-donating amine group would influence the energies of these orbitals. DFT calculations can provide quantitative values for these energies and the resulting energy gap.

The following table provides hypothetical HOMO, LUMO, and energy gap values for this compound, as would be determined by DFT calculations.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -5.85 |

| LUMO Energy (ELUMO) | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Molecular Dynamics and Conformational Analysis

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can be used to explore its dynamic behavior and conformational landscape over time.

The rotation of the amino group around the C-N bond is a key conformational process in this compound. Due to the partial double bond character of the C-N bond resulting from conjugation between the nitrogen lone pair and the naphthalene π-system, this rotation is restricted. nih.gov

The energy barrier for this rotation can be calculated by performing a potential energy surface (PES) scan. This involves systematically changing the dihedral angle of the C-C-N-H bond and calculating the energy at each step. Such calculations can reveal the most stable conformers and the transition states connecting them. nih.gov For similar aromatic amines, these rotational barriers can be significant, on the order of several kcal/mol. nih.govmsu.edu

Illustrative data for the rotational barrier of the amino group is provided below.

Table 3: Calculated Rotational Energy Barriers for the Amino Group (Illustrative Data)| Conformational Change | Method | Energy Barrier (kcal/mol) |

|---|---|---|

| Amino Group Rotation | DFT (B3LYP/6-311+G(d,p)) | 5.5 |

This compound is not a classic chiral molecule as it possesses a plane of symmetry in its lowest energy conformations. However, if a high barrier to rotation or inversion existed that could isolate non-superimposable mirror-image conformers (atropisomers), it could exhibit chirality. For this molecule, the primary conformational flexibility is the rotation of the relatively small amino group, which typically has a low barrier, making the existence of stable atropisomers at room temperature highly unlikely. Theoretical studies on the inversion of polysulfide rings in other molecules have shown that high energy barriers can lead to observable chirality, but this is not expected for the amino group rotation in this compound. researchgate.net Therefore, computational studies would likely confirm a low barrier for any process that could lead to chirality inversion, indicating the molecule is effectively achiral.

Continuum Solvation Models in Computational Studies

To understand the behavior of this compound in solution, computational models must account for the effects of the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are an efficient way to incorporate these effects. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.

These models are essential for accurately predicting properties that are sensitive to the solvent environment, such as:

Optimized Geometries: The geometry of the molecule can change slightly in response to the polarity of the solvent.

Electronic Spectra: Solvatochromism, the change in absorption or emission spectra with solvent polarity, can be modeled. Studies on similar molecules show significant solvatochromic shifts. mdpi.com

Reaction Energetics: The stability of reactants, products, and transition states can be significantly altered by the solvent, thus affecting reaction rates and equilibria.

By performing DFT calculations with a continuum solvation model, a more realistic picture of the molecule's properties in a condensed phase can be obtained.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

Despite a comprehensive search of available scientific literature, no specific computational studies detailing the chemical reactivity parameters of this compound were identified. This absence of dedicated research prevents the generation of a detailed article with the requested data tables and in-depth analysis of its theoretical reactivity.

Computational chemistry and theoretical investigations are powerful tools for predicting the behavior of chemical compounds. By employing methods such as Density Functional Theory (DFT), scientists can calculate a variety of parameters that describe a molecule's electronic structure and reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electrophilicity index, and other quantum chemical descriptors.

For the compound this compound, such specific computational data is not present in the currently accessible body of scientific publications. While general methodologies for the computational analysis of substituted naphthalenes and aromatic amines are well-established, the application of these techniques to this compound has not been reported in the literature sourced.

Therefore, it is not possible to provide the detailed research findings and interactive data tables for the "Computational Prediction of Chemical Reactivity Parameters" as requested in the article outline. The generation of a scientifically accurate and authoritative article on this specific topic is contingent upon the existence of primary research, which appears to be unavailable at this time.

To provide a hypothetical framework for such a study, one could anticipate that the computational analysis of this compound would involve the following:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculation of HOMO and LUMO energies to understand its electron-donating and accepting capabilities. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Local Reactivity Descriptors (Fukui Functions): Identification of the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Without published results from these types of calculations for this compound, any discussion would be purely speculative and would not meet the required standards of scientific accuracy.

Applications in Contemporary Organic Synthesis

Building Blocks for Polycyclic Aromatic Systems

The synthesis of extended π-conjugated systems, such as polycyclic aromatic hydrocarbons (PAHs), is a focal point of materials science due to their unique optoelectronic properties. 8-Bromonaphthalen-2-amine serves as a valuable precursor for the construction of larger PAHs through various palladium-catalyzed annulation and cross-coupling reactions. The presence of both an amino group and a bromine atom allows for sequential or one-pot multi-component reactions to build complex aromatic frameworks.

For instance, the bromine atom can readily participate in Suzuki-Miyaura or Stille cross-coupling reactions with arylboronic acids or organostannanes, respectively, to form C-C bonds and extend the aromatic system. Subsequent intramolecular cyclization, often facilitated by the amino group, can lead to the formation of fused ring systems. Palladium-catalyzed C-H bond activation and annulation of bromo(hetero)aromatics represents a powerful strategy for constructing diverse PAH-based materials rsc.org. A plausible synthetic route towards a nitrogen-containing PAH could involve the initial Suzuki coupling of this compound with an ortho-formylarylboronic acid, followed by an intramolecular cyclization-aromatization sequence.

Furthermore, palladium-catalyzed pentannulation of polycyclic aromatic bromides with acetylenes provides a versatile one-step synthesis of cyclopentannulated PAHs nih.gov. While not directly demonstrated with this compound, the reactivity of its bromo-substituted naphthalene (B1677914) core suggests its potential applicability in such transformations, leading to novel N-doped PAHs. The amino group could also be transformed into other functionalities prior to the annulation to further diversify the resulting polycyclic structures.

Precursors for Diverse Heterocyclic Scaffolds (e.g., Indoles, Benzothiazoles, Carbazoles)

The naphthalene moiety fused with various heterocyclic rings constitutes the core of many biologically active compounds and functional materials. This compound provides a versatile entry point for the synthesis of such fused heterocyclic systems.

Indoles: The synthesis of benzo[g]indoles can be envisioned starting from this compound. One potential strategy involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, with a suitable partner to introduce a side chain that can subsequently undergo intramolecular cyclization to form the pyrrole (B145914) ring fused to the naphthalene core.

Benzothiazoles: The construction of naphtho[1,2-d]thiazoles can be achieved through reactions involving the amino group of this compound. A classic approach involves the reaction of the aromatic amine with a source of sulfur and a carbonyl compound in a cyclization reaction. For instance, reaction with carbon disulfide followed by an intramolecular cyclization could yield a naphtho[1,2-d]thiazole-2-thiol derivative, which can be further functionalized.

Carbazoles: The synthesis of naphthocarbazoles from this compound can be accomplished through palladium-catalyzed intramolecular C-H arylation. This would typically involve an initial N-arylation of the amino group with an ortho-halosubstituted aryl ring, followed by a palladium-catalyzed cyclization that forms a new five-membered ring, thus constructing the carbazole (B46965) framework fused to the naphthalene system.

Chiral Synthesis and Atropisomerism

The development of chiral ligands and catalysts is crucial for asymmetric synthesis. The unique steric and electronic properties of the this compound scaffold make it an attractive candidate for the development of novel chiral molecules, particularly those exhibiting axial chirality.

Enantioselective Construction of Axially Chiral Compounds

Axially chiral biaryls are a class of compounds that possess a stereogenic axis due to restricted rotation around a single bond. The ortho-substituted naphthalene core of this compound can be exploited to create sterically hindered biaryl systems. The enantioselective synthesis of such axially chiral biaryls can be achieved through asymmetric cross-coupling reactions, most notably the Suzuki-Miyaura reaction nih.govnih.gov.

A plausible approach involves the palladium-catalyzed coupling of this compound (or a derivative where the amino group is protected or modified) with a suitable arylboronic acid in the presence of a chiral phosphine (B1218219) ligand. The chiral ligand would control the stereochemical outcome of the reductive elimination step, leading to the formation of one enantiomer of the atropisomeric biaryl in excess. The resulting axially chiral biaryl-2-amines can serve as valuable precursors for the synthesis of novel chiral ligands and organocatalysts chemrxiv.org.

| Reaction Type | Reactants | Catalyst/Ligand | Product Type |

| Asymmetric Suzuki-Miyaura Coupling | This compound derivative, Arylboronic acid | Pd(OAc)₂, Chiral Phosphine Ligand (e.g., KenPhos) | Axially Chiral Biaryl Amide |

| Asymmetric C-H Olefination | Biaryl-2-amine precursor | Pd(II), Chiral Spiro Phosphoric Acid (SPA) | Axially Chiral Biaryl-2-amine |

Control of Multi-Layer and Propeller Chirality

Beyond simple axial chirality, more complex forms of stereoisomerism, such as multi-layer and propeller chirality, are of increasing interest in materials science and supramolecular chemistry. The induction of propeller chirality in triaryl systems can be achieved through the use of chiral amines d-nb.infonih.govresearchgate.net. While direct evidence for the use of this compound in this context is not available, its chiral derivatives could potentially be used to induce a preferential propeller handedness in triarylboranes or other similar systems. The steric bulk of the naphthalene moiety would likely play a significant role in preventing blade rotations and stabilizing a specific chiral conformation nih.gov.

Synthesis of Functional Dyes and Fluorescent Probes

Naphthalene-based compounds are well-known for their fluorescent properties and are widely used in the development of dyes and molecular probes. The amino and bromo substituents on this compound offer multiple avenues for the synthesis of novel functional dyes and fluorescent sensors.

The amino group can be diazotized and coupled with electron-rich aromatic compounds to produce a wide range of azo dyes with varying colors and properties. The resulting azo dyes could find applications in textiles, printing, and as pH indicators.

Furthermore, this compound can serve as a precursor for the synthesis of naphthalimide-based fluorescent probes. This would likely involve a multi-step sequence, potentially starting with the oxidation of the naphthalene ring to form a naphthalic anhydride (B1165640) derivative, followed by imidization with a suitable amine. The bromine atom can then be substituted with various functionalities to tune the photophysical properties of the resulting probe rsc.org. These probes can be designed to detect specific analytes such as metal ions or biologically relevant molecules through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) nih.govmdpi.com.

| Probe Type | Synthetic Precursor | Key Reaction Steps | Potential Application |

| Azo Dye | This compound | Diazotization, Azo coupling | pH indicators, Textile dyes |

| Naphthalimide Probe | This compound | Oxidation to anhydride, Imidization, Nucleophilic substitution | Metal ion sensing, Bioimaging |

Strategies for Late-Stage Functionalization in Complex Molecule Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that allows for the modification of complex molecules at a late stage of the synthesis, enabling the rapid generation of analogues with improved properties researchgate.netchimia.chresearchgate.net. The bifunctional nature of this compound makes it a useful tool for LSF.

The bromo-substituent allows for the introduction of the 2-aminonaphthyl moiety into a complex molecule via palladium-catalyzed cross-coupling reactions. For example, a drug molecule containing an aryl halide or triflate can be coupled with this compound to introduce a bulky, fluorescent, and potentially bioactive fragment.

Conversely, the amino group can be used to attach the bromonaphthalene core to a complex molecule containing a suitable electrophilic site. The remaining bromine atom then serves as a handle for further diversification through subsequent cross-coupling reactions. This approach allows for the late-stage diversification of pharmaceuticals and other bioactive compounds, providing access to novel chemical space and potentially leading to the discovery of new therapeutic agents nih.gov.

Emerging Applications in Materials Science

Organic Semiconductors and Charge Transport Materials

The structural motif of 8-Bromonaphthalen-2-amine, featuring an extended π-conjugated naphthalene (B1677914) system, is a foundational characteristic for organic semiconductor materials. The amino group, a strong electron-donating substituent, and the bromo group, an electron-withdrawing and synthetically versatile handle, offer opportunities to tune the electronic properties of derivative molecules. In principle, polymers and small molecules incorporating this moiety could be designed to exhibit either hole-transporting (p-type) or electron-transporting (n-type) characteristics.

The amine functionality can be readily derivatized to form larger, more complex structures, such as triarylamines, which are well-known for their excellent hole-transporting capabilities. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the extension of the π-system by linking it to other aromatic or heteroaromatic units. This synthetic flexibility is crucial for tailoring the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport in organic electronic devices.

Table 1: Potential Properties of Organic Semiconductors Derived from this compound

| Property | Potential Influence of this compound Moiety |

| Charge Carrier Mobility | The naphthalene core provides a basis for intermolecular π-π stacking, which is crucial for efficient charge transport. The substituents can be modified to control the packing arrangement in the solid state. |

| Energy Levels (HOMO/LUMO) | The electron-donating amino group will raise the HOMO level, facilitating hole injection. The overall energy levels can be further tuned through derivatization at the bromine and amine positions. |

| Solubility and Processability | Alkyl or alkoxy chains can be introduced via reactions at the bromine or amine positions to enhance solubility, enabling solution-based processing techniques like spin-coating and printing. |

| Thermal and Morphological Stability | The rigid naphthalene backbone can contribute to high thermal stability. Molecular design can be used to promote the formation of stable amorphous or crystalline thin films. |

Optoelectronic and Photofunctional Materials Based on Naphthalene Amine Derivatives

Naphthalene amine derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors. The intramolecular charge transfer (ICT) character, which can be engineered by combining the electron-donating amine with an electron-accepting unit within the same molecule, is key to their photofunctional behavior.

Derivatives of this compound could be synthesized to function as fluorescent emitters or hosts in OLEDs. The emission color could be tuned from the blue to the red region of the spectrum by extending the conjugation or by introducing different electron-donating and -withdrawing groups. The bromine atom serves as a convenient point for introducing moieties that can enhance photoluminescence quantum yields or facilitate intersystem crossing for phosphorescent materials.

Table 2: Potential Optoelectronic Applications of this compound Derivatives

| Application | Design Strategy | Potential Role of this compound |

| Organic Light-Emitting Diodes (OLEDs) | Synthesis of fluorescent or phosphorescent emitters. | The core structure for a blue-emitting fluorophore. Modification can tune the emission color. |

| Fluorescent Sensors | Incorporation of a receptor unit that changes the photophysical properties upon binding to an analyte. | The fluorophore unit whose emission is quenched or enhanced upon analyte binding. |

| Nonlinear Optical (NLO) Materials | Creation of molecules with large hyperpolarizabilities. | The donor part of a donor-π-acceptor (D-π-A) chromophore. |

Advanced Functional Materials Development

The versatility of this compound as a building block extends to the development of a wide range of advanced functional materials. Its reactive sites allow for its incorporation into polymeric structures, leading to materials with tailored properties.